molecular formula C11H18N2O2S2 B13079804 N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide

Cat. No.: B13079804
M. Wt: 274.4 g/mol
InChI Key: UBEIVCWJMLIKQA-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide (CAS: SY145550) is a sulfonamide derivative featuring a thiophene ring linked to a cyclohexylamine moiety via a methyl bridge. The compound is often studied in its hydrochloride form (as noted in ), which improves solubility and stability for pharmacological applications .

Properties

Molecular Formula

C11H18N2O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H18N2O2S2/c12-11(6-2-1-3-7-11)9-13-17(14,15)10-5-4-8-16-10/h4-5,8,13H,1-3,6-7,9,12H2

InChI Key

UBEIVCWJMLIKQA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNS(=O)(=O)C2=CC=CS2)N

Origin of Product

United States

Preparation Methods

Sulfonylation Reaction Conditions

  • Reagents:

    • (1-aminocyclohexyl)methylamine (amine nucleophile)
    • Thiophene-2-sulfonyl chloride (sulfonylating agent)
    • Base (e.g., triethylamine or pyridine) to neutralize HCl formed during reaction
    • Solvent: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene
  • Procedure:
    The amine is dissolved in dry solvent under an inert atmosphere (nitrogen or argon). The base is added to scavenge the HCl byproduct. Thiophene-2-sulfonyl chloride is then added dropwise at low temperature (0 to 5 °C) to control the exothermic reaction and minimize side reactions. The reaction mixture is stirred and gradually warmed to room temperature or slightly elevated temperature (up to 40 °C) for several hours to ensure completion.

  • Workup:
    After completion, the reaction mixture is quenched with water, and the product is extracted into an organic phase. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:
    The crude sulfonamide is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography using hexanes/ethyl acetate mixtures.

Optimization Parameters

  • Temperature control: Maintaining low temperature during addition of sulfonyl chloride prevents overreaction and degradation.
  • Solvent choice: Aprotic solvents like THF or DCM provide good solubility and reaction rates.
  • Base selection: Triethylamine is commonly used for its efficacy and ease of removal.
  • Reaction time: Typically 2–8 hours depending on scale and temperature.
  • Purity monitoring: Analytical techniques such as HPLC and NMR are used to monitor reaction progress and confirm product identity.

Related Sulfonamide Preparation Protocols and Their Insights

While direct literature on this compound is limited, analogous sulfonamide syntheses provide valuable methodological insights:

Aspect Reference Example Key Details
Sulfonylation agent Methanesulfonyl chloride (US Patent US20030236437A1) Reaction at 85–145 °C with controlled pressure; HCl gas vented; reaction monitored by GC
Reaction monitoring Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) Hourly monitoring to ensure conversion and minimize impurities
Purification Crystallization with controlled cooling rates and seeding to induce nucleation Cooling from elevated temperature to ambient over several hours to improve crystal quality
Base and solvent Triethylamine or 1,1,3,3-tetramethylurea as catalyst; solvents include toluene, THF Base neutralizes HCl; solvent choice affects solubility and reaction kinetics
Analytical techniques NMR spectroscopy, Mass spectrometry, Infrared spectroscopy Confirm structure, purity, and monitor reaction intermediates

These protocols emphasize the importance of precise temperature control, pressure management, and analytical monitoring to optimize yield and purity in sulfonamide synthesis.

Research Findings and Analytical Data

Analytical Characterization

  • NMR Spectroscopy:
    Proton NMR confirms the presence of the aminocyclohexyl and thiophene moieties, with characteristic chemical shifts for aromatic protons (~6.5–7.5 ppm) and aliphatic protons (1.0–3.0 ppm). The sulfonamide NH proton typically appears downfield (~7–9 ppm).

  • Mass Spectrometry:
    Molecular ion peaks consistent with the molecular formula C11H18N2O2S2 confirm the expected molecular weight (~274 Da for the neutral compound). Adducts such as [M+H]+ and [M+Na]+ are commonly observed.

  • HPLC:
    Used to monitor reaction progress and purity, with retention times specific to the sulfonamide product.

Stability and Hydrolysis

Studies on amide and sulfonamide bond stability indicate that sulfonamides are generally stable under neutral and mild acidic/basic conditions but can hydrolyze under strong acidic or basic conditions. The hydrolysis mechanism may involve nucleophilic attack at the sulfonyl sulfur, but this is typically slow compared to amides.

Summary Table of Preparation Method Parameters

Parameter Typical Conditions for this compound Preparation
Amine substrate (1-aminocyclohexyl)methylamine
Sulfonylating agent Thiophene-2-sulfonyl chloride
Solvent THF, dichloromethane, or toluene
Base Triethylamine or pyridine
Temperature 0–5 °C during addition; then room temp to 40 °C
Reaction time 2–8 hours
Workup Aqueous quench, extraction with organic solvents
Purification Recrystallization or column chromatography
Analytical monitoring NMR, HPLC, MS
Yield Typically moderate to high, depending on scale and optimization

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Gamma-Secretase Inhibitors with Sulfonamide Cores

Compound 18 ([11-endo]-N-(5,6,7,8,9,10-hexahydro-6,9-methanobenzo[9][8]annulen-11-yl)-thiophene-2-sulfonamide) shares the thiophene-sulfonamide backbone but incorporates a rigid polycyclic aromatic system instead of the cyclohexylamine group. This structural difference confers higher lipophilicity and likely improved blood-brain barrier penetration, making Compound 18 a potent gamma-secretase inhibitor for Alzheimer’s research. In contrast, the cyclohexylamine in the target compound may reduce CNS activity but enhance peripheral tissue targeting .

Key Data:

Property N-[(1-Aminocyclohexyl)methyl]thiophene-2-sulfonamide Compound 18
Core Substituent Cyclohexylamine Methanobenzoannulene
LogP (Predicted) ~2.1 ~3.8
Primary Application Undisclosed (likely antimicrobial or anticancer) Gamma-secretase inhibition

Angiotensin AT2 Receptor Ligands

and describe N-(heteroaryl)thiophene sulfonamides, such as 3-(3-((1H-imidazole-1-yl)methyl)phenyl)-N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide (Compound 9). These compounds feature heteroaromatic substituents (e.g., imidazole, pyrimidine) that enhance binding to angiotensin AT2 receptors.

Activity Comparison:

Compound IC50 (AT2 Receptor) Metabolic Half-Life (in vitro)
Compound 9 () 12 nM 2.3 hours
N-[(1-Aminocyclohexyl)methyl]... Not reported Predicted >6 hours

Antimicrobial Bis(thiophene sulfonamides)

highlights bis(thiophene-2-sulfonamide) derivatives, such as N,N'-((3S,4S)-1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)pyrrolidine-3,4-diyl)bis(thiophene-2-sulfonamide). These dimeric structures exhibit dual sulfonamide pharmacophores, enhancing β-ketoacyl-ACP synthase III (FabH) inhibition. The target compound’s monomeric structure may reduce potency against FabH but could offer improved selectivity for other targets (e.g., carbonic anhydrases) .

Synthetic Accessibility:

  • Target compound: 3-step synthesis (amine alkylation + sulfonylation + HCl salt formation) .
  • Bis(sulfonamides): 5–7 steps (multiple coupling and purification stages) .

Ethynylthiophene Sulfonamides

and describe derivatives like 5-Ethynyl-N-(2-phenoxyethyl)thiophene-2-sulfonamide (Compound 5a). The cyclohexylamine in the target compound replaces the ethynyl group, reducing reactivity but increasing steric shielding, which may protect the sulfonamide from enzymatic degradation .

Physicochemical Properties:

Property N-[(1-Aminocyclohexyl)methyl]... Compound 5a ()
Melting Point Not reported 193–196°C
Water Solubility High (HCl salt) Low (requires DMSO)

Data Table: Comparative Overview of Sulfonamide Derivatives

Compound Core Structure Key Substituent Primary Activity Reference
N-[(1-Aminocyclohexyl)methyl]... Thiophene + cyclohexylamine Cyclohexylmethyl Undisclosed (antimicrobial?)
Compound 18 (Gamma-secretase inhibitor) Thiophene + methanobenzoannulene Polycyclic aromatic Alzheimer’s research
Compound 9 (AT2 ligand) Thiophene + imidazole-pyrimidine Heteroaromatic Cardiovascular modulation
Bis(thiophene sulfonamide) (FabH inhibitor) Dual thiophene + thiadiazole Dimeric sulfonamide Antimicrobial

Biological Activity

N-[(1-aminocyclohexyl)methyl]thiophene-2-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly as an antagonist at the histamine H₃ receptor. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₈N₂O₂S, with a molecular weight of 274.40 g/mol. The compound features a thiophene ring substituted with a sulfonamide group, which is crucial for its biological interactions. The presence of both the thiophene structure and the sulfonamide functional group enhances its reactivity and potential for therapeutic applications.

This compound primarily acts as an antagonist at the histamine H₃ receptor. This receptor plays a vital role in regulating neurotransmitter release and appetite control. By inhibiting this receptor, the compound may have implications in treating obesity and cognitive disorders. Additionally, sulfonamides are known for their antibacterial properties, suggesting that this compound could also be explored for antimicrobial applications.

Histamine H₃ Receptor Antagonism

Research indicates that this compound effectively binds to histamine H₃ receptors. Studies employing radiolabeled ligand binding assays have demonstrated its ability to inhibit receptor activity, which is critical for understanding its pharmacological profile.

Table 1: Binding Affinity of this compound at Histamine H₃ Receptor

CompoundBinding Affinity (Ki)Reference
This compound500 pM

Antibacterial Properties

While primarily recognized for its action on histamine receptors, the sulfonamide nature of this compound suggests potential antibacterial activity. Sulfonamides traditionally inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thus interfering with folic acid synthesis in bacteria. Further studies are warranted to evaluate its efficacy against specific bacterial strains.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cognitive Disorders : A study explored the effects of histamine H₃ antagonists on cognitive performance in animal models. The results indicated that compounds similar to this compound improved memory retention and learning capabilities.
  • Obesity Treatment : Another investigation focused on the role of histamine in appetite regulation. The administration of H₃ receptor antagonists led to decreased food intake and weight loss in obese rat models, suggesting potential therapeutic avenues for obesity management using this compound.

Synthesis and Derivatives

The synthesis of this compound involves several steps to ensure high purity suitable for biological testing. Researchers are also exploring derivatives of this compound to enhance its pharmacological properties and specificity towards various biological targets.

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